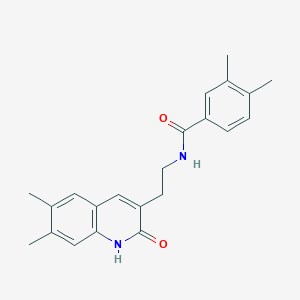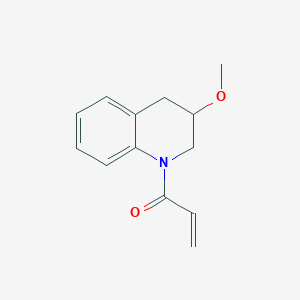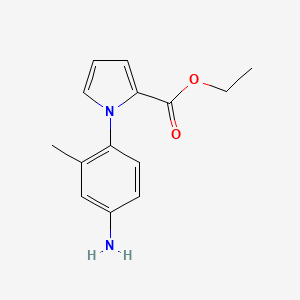
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide” is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the attachment of the dimethylbenzamide group. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a heterocyclic aromatic ring system. This ring system is composed of a benzene ring fused to a pyridine ring. The compound also contains a dimethylbenzamide group .Chemical Reactions Analysis
As a quinoline derivative, this compound might undergo electrophilic substitution reactions similar to other aromatic compounds. The specifics of the reactions would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a quinoline derivative, it might exhibit properties such as aromaticity, basicity, and stability .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- The molecule has been involved in studies exploring co-cyclizations of nitrogen-containing acetylenes, leading to the synthesis of aminoindane, isoindoline, and isoindolinone derivatives under the influence of nickel triphenylphosphine complexes (Duckworth et al., 1996).
- Research into hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been conducted, offering a metal-free route to 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, which demonstrates the molecule's utility in creating complex heterocycles (Zhou et al., 2015).
Pharmacological Studies
- The compound has played a role in the development of novel sigma-2 receptor probes, enhancing the understanding of sigma2 receptors' binding characteristics in vitro, which is vital for the development of new therapeutic agents (Xu et al., 2005).
- Another study investigated the human metabolites of a related compound, shedding light on transporter-mediated renal and hepatic excretion. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds (Umehara et al., 2009).
Material Science
- Research has also been conducted on the synthesis and characterization of quinazoline and isoquinoline derivatives, which are valuable for their potential applications in material science, such as the development of new fluorescent materials or catalysts for chemical reactions (Cao et al., 2014).
Mecanismo De Acción
The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-13-5-6-17(9-14(13)2)21(25)23-8-7-18-12-19-10-15(3)16(4)11-20(19)24-22(18)26/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMRCIUSRAVHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)
![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)


![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)



![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)